molecular formula C8H18O5 B14706487 Acetic acid;2-tert-butylperoxyethanol CAS No. 24257-55-4

Acetic acid;2-tert-butylperoxyethanol

Cat. No.: B14706487
CAS No.: 24257-55-4
M. Wt: 194.23 g/mol
InChI Key: ZUHFOXDWQSTSAO-UHFFFAOYSA-N
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Description

The compound "Acetic acid;2-tert-butylperoxyethanol" is presumed to be a derivative of 2-tert-butoxyethanol (CAS 7580-85-0), where the hydroxyl group of 2-tert-butoxyethanol is esterified with acetic acid, forming 2-tert-butoxyethyl acetate. This esterification results in a structure represented as CH₃COO-CH₂CH₂-O-C(CH₃)₃.

Glycol ether acetates are widely used as solvents in coatings, inks, and cleaning agents due to their balanced solubility in polar and nonpolar substances.

Properties

CAS No.

24257-55-4

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;2-tert-butylperoxyethanol

InChI

InChI=1S/C6H14O3.C2H4O2/c1-6(2,3)9-8-5-4-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

ZUHFOXDWQSTSAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid;2-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the reaction of carboxylic acids or their analogous benzoyl chlorides with tert-butyl hydroperoxide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid under controlled conditions to ensure high yield and purity. The reaction is typically catalyzed by metal catalysts such as copper or nickel to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Acetic acid;2-tert-butylperoxyethanol undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Reduction: It can be reduced to form alcohols and other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as copper or nickel.

    Reduction: Common reagents include hydrogen gas and metal catalysts.

    Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and ethers.

    Substitution: Products include esters and amides.

Scientific Research Applications

Acetic acid;2-tert-butylperoxyethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;2-tert-butylperoxyethanol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or participate in oxidation reactions. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that can react with various substrates.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Property 2-tert-Butoxyethyl Acetate (Inferred) 2-Butoxyethanol Acetate Butyl Carbitol Acetate
Molecular Formula C₈H₁₆O₃ C₈H₁₆O₃ C₁₀H₂₀O₄
Molecular Weight ~172.21 g/mol 172.21 g/mol 204.26 g/mol
Boiling Point ~170–180°C (estimated) 170–175°C 246°C
Flash Point ~70–80°C (estimated) 71°C 121°C
Water Solubility Low (tert-butyl reduces polarity) 6.5 g/L (20°C) 0.5 g/L (20°C)
Key Structural Feature tert-butyl group (C(CH₃)₃) Linear butyl chain (C₄H₉) Diethylene glycol chain

Notes:

  • The tert-butyl group in 2-tert-butoxyethyl acetate increases steric hindrance, reducing enzymatic hydrolysis rates compared to linear-chain analogs like 2-butoxyethanol acetate. This may enhance environmental persistence .
  • Butyl carbitol acetate’s higher molecular weight and additional ether linkage improve solubility in nonpolar matrices, making it suitable for high-performance coatings .
Toxicological Profiles
Parameter 2-tert-Butoxyethyl Acetate (Inferred) 2-Butoxyethanol Acetate 2-Butoxyethanol
Acute Toxicity (Oral LD₅₀) Data lacking (estimated low-moderate) Limited data; less toxic than parent alcohol 1,500 mg/kg (rat)
Metabolites Acetic acid + 2-tert-butoxyethanol Acetic acid + 2-butoxyethanol 2-butoxyethanol → butoxyacetic acid
Hemolytic Potential Likely lower due to esterification Lower than 2-butoxyethanol High (causes hemolysis)
Environmental Impact Persistence due to steric hindrance Moderate biodegradability Rapidly metabolized to toxic acid

Key Findings :

  • Esterification of glycol ethers (e.g., 2-butoxyethanol acetate) generally reduces acute toxicity compared to their parent alcohols. However, hydrolysis in vivo releases the parent alcohol, which may still pose risks .
  • The tert-butyl group in 2-tert-butoxyethanol could slow metabolic breakdown, leading to bioaccumulation concerns, though direct evidence is lacking .

Insights :

  • Butyl carbitol acetate’s higher boiling point and stability under heat make it ideal for high-temperature processes .

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